

# Celivarone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Celivarone**

Cat. No.: **B1668370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Celivarone** is an investigational drug that has undergone clinical trials but has not been approved for therapeutic use. The information presented in this document is based on publicly available data from preclinical and clinical studies. Detailed quantitative pharmacokinetic parameters and comprehensive experimental protocols are not widely available, likely due to the discontinuation of the drug's development.

## Introduction

**Celivarone** is a non-iodinated benzofuran derivative, structurally analogous to the potent antiarrhythmic agent amiodarone.<sup>[1]</sup> Developed as a potential alternative to amiodarone with a more favorable safety profile, particularly concerning thyroid toxicity, **Celivarone** was investigated for the management of both atrial and ventricular arrhythmias.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of **Celivarone**, with a focus on its mechanism of action and data from key clinical trials.

## Pharmacodynamics

### Mechanism of Action

**Celivarone** exhibits a multifactorial mechanism of action, classifying it as a multi-channel blocking antiarrhythmic agent with properties spanning all four Vaughan-Williams classes.<sup>[1]</sup> Its

primary pharmacodynamic effect is the modulation of cardiac ion channel activity, leading to alterations in the cardiac action potential.

The principal mechanisms of action include:

- Sodium (Na<sup>+</sup>) Channel Blockade (Class I activity): **Celivarone** blocks fast sodium channels, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization and slows conduction velocity in the atria, ventricles, and His-Purkinje system.
- Beta-Adrenergic Receptor Inhibition (Class II activity): **Celivarone** is an inhibitor of  $\beta$ 1-adrenergic receptors.<sup>[1]</sup> This sympatholytic activity reduces the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility.
- Potassium (K<sup>+</sup>) Channel Blockade (Class III activity): **Celivarone** blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKv1.5).<sup>[1]</sup> This blockade prolongs the duration of the cardiac action potential and the effective refractory period, which are key mechanisms for terminating and preventing re-entrant arrhythmias.
- L-type Calcium (Ca<sup>2+</sup>) Channel Blockade (Class IV activity): **Celivarone** also blocks L-type calcium channels, which are involved in the plateau phase of the cardiac action potential and are the primary carriers of depolarizing current in the sinoatrial and atrioventricular nodes. This action can slow the sinus rate and atrioventricular nodal conduction.

## Signaling Pathway of Celivarone's Multi-Channel Blockade



[Click to download full resolution via product page](#)

Caption: **Celivarone**'s multi-channel blockade mechanism of action.

## Pharmacokinetics

Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of **Celivarone** in humans are not publicly available. DrugBank lists most pharmacokinetic parameters as "Not Available". The following is a qualitative summary based on the nature of the compound and information from clinical trial overviews.

**Absorption:** As **Celivarone** was administered orally in clinical trials, it is expected to be absorbed from the gastrointestinal tract.

**Distribution:** Specific data on plasma protein binding and volume of distribution are not available.

Metabolism: The metabolic pathways of **Celivarone** have not been detailed in the available literature.

Excretion: The routes and extent of **Celivarone** and its potential metabolites' excretion are unknown.

## Clinical Trials and Efficacy

Several key clinical trials were conducted to evaluate the efficacy and safety of **Celivarone** for the treatment of atrial and ventricular arrhythmias. However, these trials generally failed to demonstrate a significant therapeutic benefit over placebo.

### Key Clinical Trials

| Trial Name | NCT Identifier | Condition                                                                                 | Key Findings                                                                                                                                                                          |
|------------|----------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MAIA       | NCT00233441    | Atrial<br>Fibrillation/Flutter<br>(Maintenance of Sinus<br>Rhythm)                        | No significant<br>difference in time to<br>AF/AFL relapse<br>compared to placebo.<br>At lower doses (50 mg<br>and 100 mg), there<br>was a reduction in<br>symptomatic<br>recurrences. |
| CORYFEE    | NCT00232310    | Atrial<br>Fibrillation/Flutter<br>(Conversion to Sinus<br>Rhythm)                         | No significant<br>difference in the rate<br>of spontaneous<br>conversion to sinus<br>rhythm compared to<br>placebo.                                                                   |
| ALPHEE     | NCT00993382    | Ventricular<br>Tachycardia/Fibrillatio<br>n (Prevention of ICD<br>interventions or death) | Celivarone was not<br>effective in preventing<br>ICD interventions or<br>sudden death<br>compared to placebo.                                                                         |

## Experimental Protocols (High-Level Overview)

Detailed protocols for the following clinical trials are not fully public. The information below is a high-level summary derived from published abstracts and trial registry information.

MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation/Flutter):

- Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who were in sinus rhythm at the time of randomization.
- Intervention: Patients were randomized to receive once-daily oral doses of **Celivarone** (50 mg, 100 mg, 200 mg, or 300 mg), amiodarone (as a calibrator), or placebo.
- Primary Endpoint: Time to first recurrence of atrial fibrillation or atrial flutter.

CORYFEE (Conversion of Atrial Fibrillation/Flutter):

- Design: Randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with ongoing atrial fibrillation or atrial flutter.
- Intervention: Patients were randomized to receive once-daily oral doses of **Celivarone** (300 mg or 600 mg) or placebo.
- Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.

ALPHEE (Prevention of ICD Interventions or Death in Patients with an Implantable Cardioverter-Defibrillator):

- Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients with an implantable cardioverter-defibrillator (ICD) for primary or secondary prevention of sudden cardiac death.
- Intervention: Patients were randomized to receive once-daily oral doses of **Celivarone** (50 mg, 100 mg, or 300 mg), amiodarone (as a calibrator), or placebo.

- Primary Endpoint: Time to first appropriate ICD intervention (shock or anti-tachycardia pacing) for ventricular tachycardia or ventricular fibrillation, or all-cause mortality.

## Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: General workflow of the **Celivarone** clinical trials.

## Safety and Tolerability

Across the clinical trials, **Celivarone** was generally reported to have an acceptable safety profile, with fewer adverse events observed compared to amiodarone in some studies.

## Conclusion

**Celivarone** is a multi-channel blocking antiarrhythmic agent that demonstrated a plausible mechanism of action for the treatment of cardiac arrhythmias in preclinical studies. However, pivotal clinical trials in patients with atrial and ventricular arrhythmias failed to establish its efficacy. While the safety profile appeared favorable compared to existing agents like amiodarone, the lack of demonstrated clinical benefit led to the discontinuation of its development. The absence of detailed, publicly available pharmacokinetic and preclinical data limits a more in-depth analysis. This guide summarizes the current state of knowledge on **Celivarone** for the scientific community.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Celivarone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668370#pharmacokinetics-and-pharmacodynamics-of-celivarone>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)